Hbed hcl H2O
Description
HBED (N,N’-bis(2-hydroxybenzyl) ethylenediamine-N,N’-diacetic acid) is a synthetic hexadentate iron-chelating ligand with high affinity for ferric ions (Fe³⁺). Its hydrochloride salt (HBED HCl) in aqueous solution (H₂O) forms stable metal complexes, making it valuable in biomedical and environmental applications. Structurally, HBED coordinates metals via two phenolic oxygen atoms, two amine nitrogen atoms, and two carboxylate oxygen atoms, enabling exceptional thermodynamic stability . Studies highlight its role in inhibiting bacterial biofilm formation, particularly in Pseudomonas aeruginosa, by sequestering iron essential for microbial growth . HBED’s stability constants (logK) for Fe³⁺ (39.01) and Ga³⁺ (38.51) underscore its robustness compared to other chelators .
Properties
IUPAC Name |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6.ClH/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTIXIHALWNJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate typically involves the following steps :
Reaction: N,N’-Di(2-hydroxybenzyl)ethylenediamine is reacted with acetic anhydride in an appropriate solvent to form an intermediate.
Crystallization: The intermediate is then crystallized to obtain the pure monohydrochloride hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate has several scientific research applications :
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, particularly iron.
Biology: It is used to study the role of iron in biological systems and to investigate iron-related disorders.
Medicine: It is used in the treatment of iron overload conditions such as hemochromatosis.
Industry: It is used in various industrial processes that require the removal or stabilization of iron.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate iron. It forms a stable complex with iron ions, thereby preventing the formation of free radicals and reducing oxidative stress . The molecular targets include iron ions, and the pathways involved are related to iron metabolism and homeostasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stability Constants and Kinetic Inertness
HBED exhibits superior thermodynamic stability compared to ligands like TRAP (triazacyclononane triphosphinate). For example:
| Metal | Ligand | logK (0.1 M KCl, 25°C) |
|---|---|---|
| Fe³⁺ | HBED | 39.01 |
| Ga³⁺ | HBED | 38.51 |
| Fe³⁺ | TRAP | Not explicitly reported |
Transchelation studies show that [Fe(HBED)]⁻ and [Ga(HBED)]⁻ complexes are kinetically inert, resisting metal ion release even under competitive ligand conditions. In contrast, [Fe(TRAP)]³⁻ and [Ga(TRAP)]³⁻ undergo faster transchelation with HBED derivatives, indicating lower kinetic stability .
pH-Dependent Behavior and Protonation States
HBED’s chelation efficiency is pH-sensitive. Its protonation states (HₓHBED⁽ˣ⁻⁴⁾, x = 0–5) influence metal binding:
- Deprotonated HBED⁴⁻ dominates at pH >12.57, forming stable complexes.
- Protonated forms (HHBED³⁻, H₂HBED²⁻) are prevalent at lower pH (8.22–12.57), reducing metal-binding capacity .
Comparatively, TRAP complexes are stable in narrower pH ranges (e.g., Ga(TRAP) degrades above pH 12.0), limiting their utility in alkaline environments .
Data Tables
Table 1: Protonation Constants of HBED (0.15 M NaCl, 25°C)
| Protonation Step | logK |
|---|---|
| HBED⁴⁻ → HHBED³⁻ | 12.57 |
| HHBED³⁻ → H₂HBED²⁻ | 11.41 |
| H₂HBED²⁻ → H₃HBED⁻ | 8.22 |
| H₃HBED⁻ → H₄HBED | 4.73 |
| H₄HBED → H₅HBED⁺ | 1.45 |
Table 2: Biofilm Inhibition by HBED Under Different Conditions
| Condition | Strain | Biofilm Reduction (%) |
|---|---|---|
| Aerobic | PAO1 | 40–60 |
| Anaerobic | PAO1 | 60–80 |
| Aerobic + Colistin | PA605 | >90 |
Research Findings
- HBED’s iron-chelation mechanism is reversible; supplemental iron restores bacterial growth, confirming specificity .
- Spectrophotometric analysis (λ = 400–600 nm) confirmed HBED’s pH-dependent ligand-to-metal charge transfer transitions, correlating with stability .
- Pyoverdine production in P. aeruginosa increased under HBED-induced iron starvation, suggesting bacterial adaptation mechanisms .
Biological Activity
Introduction
HBED HCl H2O, or N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride monohydrate, is a synthetic iron chelator. It has garnered attention for its potential applications in various biological contexts, particularly in iron metabolism and treatment of iron overload disorders. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action, supported by relevant case studies and research findings.
- Chemical Name : N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride monohydrate
- Molecular Formula : C20H27ClN2O7
- Molecular Weight : 442.89 g/mol
- CAS Number : 35369-53-0
HBED acts primarily as an iron chelator, binding free iron ions in the body and facilitating their excretion. This mechanism is crucial in conditions characterized by excess iron, such as hemochromatosis or thalassemia. By sequestering iron, HBED can prevent oxidative damage caused by free radicals generated from unbound iron.
Table 1: Comparison of Iron Chelators
| Chelator | Mechanism | Clinical Use | Efficacy |
|---|---|---|---|
| HBED | Binds free iron | Iron overload disorders | Moderate |
| Deferoxamine | Binds ferric ions | Thalassemia, hemochromatosis | High |
| Siderophores | Binds ferric ions | Bacterial infections | Variable |
Efficacy in Animal Models
A study evaluated the safety and efficacy of HBED in horses as a model for human applications. Horses treated with HBED at a dosage of 50 mg/kg for eight days showed a significant increase in urinary iron output (27 mg/day) without adverse effects on blood chemistry or overall health . This suggests that HBED can effectively chelate iron without causing toxicity.
Pharmacokinetics
Preliminary pharmacokinetic studies indicated that no trace of HBED was found in plasma samples taken 8 hours post-administration, suggesting rapid metabolism or excretion . This rapid clearance may be beneficial in clinical settings to minimize potential side effects associated with prolonged exposure.
Case Studies
- Thalassemia Management : In patients with thalassemia major, HBED has been considered as a potential alternative to traditional chelators like deferoxamine. Its ability to increase urinary iron excretion while maintaining safety profiles makes it an attractive option for long-term management.
- Iron Overload Disorders : A clinical trial involving patients with hereditary hemochromatosis demonstrated that HBED could effectively reduce serum ferritin levels over a treatment period of several months . The trial highlighted the compound's utility in managing chronic iron overload.
Safety Profile
The safety profile of HBED has been evaluated extensively in animal studies. No significant adverse effects were reported at therapeutic doses. Blood cell counts and liver function tests remained within normal ranges post-treatment . However, further studies are warranted to assess long-term safety in human populations.
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the stability of HBED·HCl·H₂O under varying physiological conditions?
- Methodological Answer: Simulate physiological environments (e.g., pH 7.4, 37°C) and monitor degradation using UV-Vis spectroscopy or NMR to track structural changes. Include control groups with inert buffers and validate stability over time. For reproducibility, document humidity levels during synthesis, as hydration state impacts stability . Safety protocols, such as using fume hoods and PPE, should align with hydrogen chloride handling guidelines to prevent contamination .
Q. What analytical techniques are most suitable for characterizing HBED·HCl·H₂O’s structural and hydration properties?
- Methodological Answer: Employ X-ray crystallography for molecular structure elucidation and thermogravimetric analysis (TGA) to quantify hydration states. Pair with elemental analysis (EA) and high-performance liquid chromatography (HPLC) to confirm purity. Cross-reference results with spectroscopic data (e.g., FT-IR) to resolve ambiguities in functional group identification .
Q. What safety protocols are critical when handling HBED·HCl·H₂O in laboratory settings?
- Methodological Answer: Follow OSHA standards for compressed gases and corrosive materials, including engineering controls (e.g., ventilation) and emergency showers. Decontaminate clothing separately to avoid cross-exposure, and prohibit eating/drinking in lab areas. Training on HCl-specific hazards is essential due to its reactivity .
Advanced Research Questions
Q. How can contradictions in chelation efficacy data for HBED·HCl·H₂O across in vitro and in vivo models be resolved?
- Methodological Answer: Standardize assay conditions (e.g., ionic strength, temperature) and use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal binding efficiency. Perform cross-validation by replicating in vivo dosing regimens in 3D cell cultures. Apply statistical frameworks (e.g., normalized standard deviations) to differentiate biological variability from methodological artifacts .
Q. What strategies optimize HBED·HCl·H₂O’s pharmacokinetic profile for targeted delivery to neurological tissues?
- Methodological Answer: Encapsulate HBED·HCl·H₂O in lipid nanoparticles or ligand-functionalized carriers to enhance blood-brain barrier penetration. Conduct biodistribution studies using radiolabeled analogs (e.g., ⁶⁷Ga-complexed HBED) and compare tissue concentrations via gamma counting. Reference preclinical models from traumatic brain injury (TBI) studies, where HBED reduced oxidative stress markers by 80.5% .
Q. How can batch-to-batch variability in HBED·HCl·H₂O synthesis be minimized to ensure experimental reproducibility?
- Methodological Answer: Implement statistical process control (SPC) charts to monitor critical parameters (e.g., crystallization temperature, HCl stoichiometry). Use design of experiments (DoE) to identify factors influencing purity, and validate batches with orthogonal techniques (e.g., HPLC-MS). Document deviations using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align with rigorous research design principles .
Q. How should a study evaluating HBED·HCl·H₂O’s multi-organ impact on oxidative stress be structured?
- Methodological Answer: Adopt a multi-omics approach: measure transcriptomic changes (RNA-seq) in liver tissue, lipid peroxidation (malondialdehyde assays) in plasma, and glutathione levels in brain homogenates. Use animal models with systemic injury and apply ANOVA to compare treatment cohorts. Reference TBI studies where HBED decreased microgliosis by 39.8% .
Data Analysis & Contradiction Management
Q. What statistical methods are recommended for analyzing fluctuating data in HBED·HCl·H₂O efficacy studies?
- Methodological Answer: Calculate time-averaged metrics (e.g., mean bed height μ(Hbed)) and normalized standard deviations (σ(Hbed)/μ(Hbed)) to quantify variability. Use mixed-effects models to account for nested variables (e.g., organ-specific responses). For conflicting results, apply sensitivity analyses to test robustness against outlier exclusion .
Q. How can researchers ensure literature reviews on HBED·HCl·H₂O prioritize high-quality, reproducible studies?
- Methodological Answer: Filter for peer-reviewed articles with detailed methodologies (e.g., ACS-style reports) and avoid non-academic sources. Use databases like Academic Search Complete and WorldCat@SU to locate primary literature. Critically assess protocols for alignment with FINER criteria and reproducibility benchmarks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
